molecular formula C27H31N7O2 B580457 2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide CAS No. 178554-19-3

2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide

Cat. No. B580457
CAS RN: 178554-19-3
M. Wt: 485.592
InChI Key: YJCTXBGUUHQWBW-UHFFFAOYSA-N
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Description

The compound is also known as N-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)pentanamide . It has a molecular formula of C19H21N5O and a molecular weight of 335.4 g/mol . The compound is a derivative of Valsartan .


Molecular Structure Analysis

The InChI code for the compound is InChI=1S/C19H21N5O/c1-2-3-8-18 (25)20-13-14-9-11-15 (12-10-14)16-6-4-5-7-17 (16)19-21-23-24-22-19/h4-7,9-12H,2-3,8,13H2,1H3, (H,20,25) (H,21,22,23,24) . The Canonical SMILES is CCCCC(=O)NCC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3 .


Physical And Chemical Properties Analysis

The compound has a computed XLogP3-AA of 3.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 335.17461031 g/mol . The topological polar surface area is 83.6 Ų .

Scientific Research Applications

  • Angiotensin II Receptor Antagonists : This compound class, including derivatives of dihydropyrimidine, has been studied for its potency as angiotensin II receptor antagonists. These studies indicate the significance of such compounds in treating hypertension and related cardiovascular conditions (Atwal et al., 1992).

  • Stress Degradation Studies : In a study focused on the degradation of Fimasartan, a major oxidative degradation impurity was identified as a derivative of this compound. The study provides insights into the stability and degradation pathways of similar drug substances (Pandya & Rajput, 2018).

  • Structure-Activity Relationship Studies : Research in this area has explored various derivatives and analogs of this compound to understand their interaction with AT1 receptors, often using molecular modeling studies. These insights are crucial for designing more effective angiotensin II antagonists (Harmat et al., 1995).

  • Crystal Structure Analysis : The detailed crystal structure of similar compounds has been analyzed, providing a deeper understanding of their molecular interactions and potential as antihypertensive agents (Destro & Soave, 1995).

  • Selenofonsartan Analogues : These analogues, containing elements like selenium, have been developed and tested for their AT1 receptor antagonist properties. Such studies expand the scope of potential therapeutic applications for similar compounds (Grange et al., 2007).

  • Prodrug Development : Investigations into the development of prodrugs for benzimidazole derivatives, closely related to the compound , have been conducted to enhance oral bioavailability and efficacy in treating hypertension (Kubo et al., 1993).

Mechanism of Action

Target of Action

The primary target of this compound is the angiotensin II receptor type 1 (AT1R) . This receptor plays a crucial role in regulating blood pressure and fluid balance by mediating the effects of angiotensin II, a potent vasoconstrictor .

Mode of Action

The compound acts as an antagonist to the AT1R. By binding to this receptor, it prevents angiotensin II from exerting its vasoconstrictive effects, leading to vasodilation and a subsequent reduction in blood pressure . This interaction also inhibits the release of aldosterone, reducing sodium and water retention .

Biochemical Pathways

The inhibition of AT1R affects several biochemical pathways:

Pharmacokinetics

The compound exhibits the following ADME properties:

Result of Action

At the molecular level, the compound’s antagonism of AT1R leads to:

Action Environment

Environmental factors influencing the compound’s action include:

This comprehensive overview highlights the multifaceted mechanism of action of this compound, emphasizing its potential therapeutic benefits in managing hypertension and related cardiovascular conditions.

: Information synthesized from various sources on the pharmacology and biochemistry of tetrazole-containing compounds.

properties

IUPAC Name

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-5-6-11-24-28-18(2)23(16-25(35)33(3)4)27(36)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCTXBGUUHQWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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